molecular formula C9H17NO B1375388 2-Oxaspiro[3.5]nonane-7-methanamine CAS No. 1256667-38-5

2-Oxaspiro[3.5]nonane-7-methanamine

Cat. No. B1375388
M. Wt: 155.24 g/mol
InChI Key: FUZYOWNKZDPRNX-UHFFFAOYSA-N
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Description

“2-Oxaspiro[3.5]nonane-7-methanamine” is a chemical compound with the molecular formula C9H17NO . It has an average mass of 155.237 Da and a monoisotopic mass of 155.131012 Da . The compound is also known by other names, including 1-(2-Oxaspiro[3.5]non-7-yl)methanamine .


Molecular Structure Analysis

The molecular structure of “2-Oxaspiro[3.5]nonane-7-methanamine” consists of a spirocyclic ring system with an amine functional group . The InChI code for this compound is 1S/C9H17NO/c10-5-8-1-3-9(4-2-8)6-11-7-9/h8H,1-7,10H2 .


Physical And Chemical Properties Analysis

“2-Oxaspiro[3.5]nonane-7-methanamine” has a density of 1.0±0.1 g/cm3, a boiling point of 252.5±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 49.0±3.0 kJ/mol, and it has a flash point of 108.3±13.1 °C . The compound has a molar refractivity of 45.0±0.4 cm3, and its polar surface area is 35 Å2 .

Scientific Research Applications

  • Synthetic Models and Precursors : 2-Oxaspiro[3.5]nonane derivatives have been synthesized as models for complex natural products like anisatin, demonstrating their importance in synthetic organic chemistry. These compounds have been synthesized from various starting materials, showcasing their versatility as synthetic intermediates (Kato, Kitahara, & Yoshikoshi, 1985).

  • Structural Sub-Units in Bioactive Compounds : Derivatives of 2-Oxaspiro[3.5]nonane have been identified as key structural sub-units in several classes of bioactive compounds. This highlights their potential applications in the development of new pharmaceuticals and therapeutic agents (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

  • Formation of Novel Spirocyclic Compounds : Research has demonstrated the synthesis of novel spirocyclic compounds like 2-oxa-7-azaspiro[4.4]nonanediones, using various chemical reactions. These studies contribute to the expansion of available spirocyclic scaffolds for pharmaceutical and material science applications (Huynh, Nguyen, & Nishino, 2017).

  • Formation of Spiroaminals : The synthesis of compounds like 1-oxa-7-azaspiro[5.5]undecane and related structures, found in natural or synthetic products with significant biological activities, showcases the importance of these compounds in the development of new bioactive molecules (Sinibaldi & Canet, 2008).

  • Stereochemical Assignment Studies : The structural and stereochemical assignment of diastereoisomeric oxaspiro[4.4]nonane derivatives has been achieved using modern spectroscopic techniques, contributing to the understanding of these complex molecular structures (Ortuño, Parella, Planas, & Ventura, 1996).

  • Inhibitors of Tumor Necrosis Factor-alpha Converting Enzyme (TACE) : Novel oxaspiro[4.4]nonane beta-benzamido hydroxamic scaffolds have been synthesized, leading to the discovery of potent inhibitors of TACE. This indicates the potential therapeutic applications of these compounds in disease treatment (Ott et al., 2008).

  • Synthesis of Carbohydrate-Derived Spiro Compounds : The synthesis of 1-oxaspiro[4.4]nonane skeleton from D-glucose-derived substrates and its conversion into spironucleosides demonstrate the potential of these compounds in the development of novel nucleoside analogs (Maity, Achari, Drew, & Mandal, 2010).

Safety And Hazards

The safety information for “2-Oxaspiro[3.5]nonane-7-methanamine” indicates that it is harmful . The hazard statements include H315, H319, and H335, which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-oxaspiro[3.5]nonan-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-5-8-1-3-9(4-2-8)6-11-7-9/h8H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZYOWNKZDPRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CN)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxaspiro[3.5]nonane-7-methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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